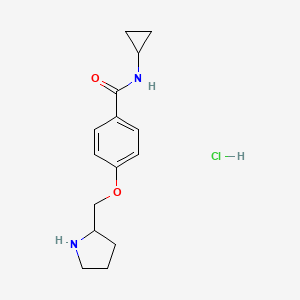
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride
Overview
Description
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C16H22ClN2O2 |
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride |
| CAS Number | 1306739-74-1 |
The biological activity of N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized to act as a ligand for certain G-protein coupled receptors (GPCRs), modulating their activity and influencing various signaling pathways. This modulation can lead to a range of biological effects, including analgesic and anti-inflammatory actions.
Biological Activities
- Analgesic Effects : Research indicates that this compound may exhibit pain-relieving properties. In animal models, it has shown efficacy comparable to established analgesics, suggesting its potential use in pain management therapies.
- Anti-inflammatory Properties : Studies have demonstrated that N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride can reduce inflammation markers in vitro and in vivo, indicating its role in inflammatory disease treatment.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress, which could have implications for neurodegenerative diseases.
Study 1: Analgesic Efficacy
In a controlled study involving rodents, N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride was administered to assess its analgesic properties. The results indicated a significant reduction in pain response compared to a placebo group, with an effective dose range identified.
Study 2: Anti-inflammatory Activity
A separate study focused on the compound's anti-inflammatory effects showed that it significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in a murine model of arthritis. Histological analysis revealed reduced synovial inflammation and joint damage.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Analgesic Activity | Rodent Pain Models | Significant pain reduction compared to placebo |
| Anti-inflammatory Effects | Murine Arthritis Model | Decreased cytokine levels; reduced joint inflammation |
| Neuroprotection | Oxidative Stress Model | Protection against neuronal cell death |
Properties
IUPAC Name |
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15(17-12-5-6-12)11-3-7-14(8-4-11)19-10-13-2-1-9-16-13;/h3-4,7-8,12-13,16H,1-2,5-6,9-10H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVQTBYMHCUYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















